Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Description
Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, a tert-butyl group, a chlorine atom, and a cyano group attached to the isonicotinic acid core
Properties
IUPAC Name |
ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-5-18-12(17)8-6-10(13(2,3)4)16-11(14)9(8)7-15/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQARHHZOSNAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C#N)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381883 | |
| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-47-4 | |
| Record name | Ethyl 2-chloro-3-cyano-6-(1,1-dimethylethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate typically involves multi-step organic reactions. One common method includes the esterification of 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isonicotinates.
Hydrolysis: Formation of 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid.
Reduction: Formation of 6-(tert-butyl)-2-chloro-3-aminomethylisonicotinate.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitution, hydrolysis, and reduction.
- Reactivity : The presence of the chlorine atom allows for nucleophilic substitution reactions, making it useful in synthesizing substituted isonicotinates. The cyano group can also be reduced to form amine derivatives.
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Chlorine replaced by nucleophiles | Substituted isonicotinates |
| Hydrolysis | Ester group hydrolyzed to carboxylic acid | 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid |
| Reduction | Cyano group reduced to amine | 6-(tert-butyl)-2-chloro-3-aminomethylisonicotinate |
Biology
- Ligand Studies : Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is being investigated for its potential as a ligand in receptor binding studies. Its structural similarities with indole derivatives suggest potential interactions with various biological receptors.
- Biological Activity : The compound has shown promise in various biological assays, including antimicrobial and anticancer activities. Its efficacy against different bacterial strains has been noted, with minimum inhibitory concentrations comparable to standard antibiotics .
Medicine
- Pharmacological Properties : Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast and colon cancer cells .
| Study Type | Findings |
|---|---|
| Antimicrobial Efficacy | Inhibition of Gram-positive and Gram-negative bacteria |
| Cancer Cell Line Studies | Significant reduction in cell viability; apoptosis induction |
Industry
- Material Development : this compound is utilized in the development of novel materials and catalysts. Its unique chemical properties make it suitable for use in various industrial applications where specific reactivity is required.
Study on Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that the compound's minimum inhibitory concentrations were comparable to those of standard antibiotics, highlighting its potential as an antimicrobial agent.
Cancer Cell Line Studies
In vitro experiments using human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspases and PARP (Poly (ADP-ribose) polymerase), which are markers for programmed cell death.
Mechanism of Action
The mechanism of action of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The presence of the cyano and chlorine groups can enhance its binding affinity to these targets, leading to its observed effects .
Comparison with Similar Compounds
Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate can be compared with other isonicotinates such as:
Ethyl 6-(tert-butyl)-2-chloroisonicotinate: Lacks the cyano group, which may result in different reactivity and biological activity.
Ethyl 6-(tert-butyl)-3-cyanoisonicotinate:
Ethyl 6-(tert-butyl)-2-chloro-3-aminomethylisonicotinate: Contains an amine group instead of a cyano group, leading to different chemical behavior and uses.
Biological Activity
Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.
Chemical Structure and Properties
This compound belongs to the family of isonicotinic acid derivatives. Its molecular formula is , and it features a chloro and cyano group, which are known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from isonicotinic acid derivatives. The synthesis pathways often utilize chlorination and cyanation techniques to introduce the respective functional groups. Detailed methodologies can be found in various chemical literature, but specific protocols remain proprietary or under patent protection.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, it has been associated with the inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes related to cancer progression, such as xanthine oxidase, which is involved in purine metabolism. This inhibition may contribute to its anticancer effects by altering nucleotide synthesis pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspases and PARP.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate?
- Methodology : The synthesis typically involves multi-step functionalization of an isonicotinate scaffold. Key steps include:
- tert-Butyl introduction : Use tert-butyl halides or alcohols under Friedel-Crafts alkylation conditions to install the bulky substituent at the 6-position, leveraging steric protection to direct regioselectivity .
- Chlorination : Electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-metalation (DoM) followed by chlorination at the 2-position.
- Cyano group installation : Palladium-catalyzed cyanation (e.g., Zn(CN)₂/KCN with a Pd catalyst) or Sandmeyer reaction on a pre-functionalized amine intermediate.
- Esterification : Ethyl ester formation via acid-catalyzed esterification (e.g., ethanol/H₂SO₄) of the carboxylic acid precursor.
- Validation : Monitor intermediates via TLC, NMR (¹H/¹³C), and LC-MS to confirm regiochemistry and purity .
Q. How can researchers optimize purification of this compound?
- Methodology :
- Liquid-liquid extraction : Separate polar byproducts using ethyl acetate/water systems, leveraging the compound’s moderate solubility in organic solvents .
- Column chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 8:2 to 6:4) to resolve tert-butyl-containing isomers.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to enhance crystalline yield, considering the ester’s sensitivity to hydrolysis .
- Purity assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR integration of aromatic protons.
Advanced Research Questions
Q. How do the substituents (tert-butyl, chloro, cyano) influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic analysis :
- tert-Butyl : Steric hindrance at the 6-position reduces accessibility for nucleophilic/electrophilic attacks, directing reactivity to the 2- and 3-positions .
- Chloro group : Acts as a leaving group in SNAr reactions but may deactivate the ring toward further electrophilic substitution.
- Cyano group : Strong electron-withdrawing effect enhances electrophilic substitution at the 4-position but complicates metal-catalyzed couplings (e.g., Suzuki-Miyaura) due to coordination with Pd .
- Experimental design : Perform DFT calculations to map electron density and compare reactivity with analogs lacking specific substituents .
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
- Case example : Discrepancies in ¹³C NMR shifts for the cyano group (expected ~115-120 ppm) vs. observed values may arise from solvent effects or hydrogen bonding.
- Methodology :
- 2D NMR : Use HSQC/HMBC to correlate cyano carbon (δ ~115 ppm) with adjacent protons and confirm connectivity.
- X-ray crystallography : Resolve ambiguities in substituent positioning, especially for tert-butyl orientation .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., Ethyl 4-chloro-3-hydroxybutanoate ).
Q. What strategies mitigate hydrolysis of the ethyl ester during functionalization reactions?
- Methodology :
- Protection/deprotection : Use tert-butyl esters as hydrolytically stable alternatives during harsh reactions, then transesterify to ethyl esters post-synthesis.
- pH control : Maintain neutral to slightly acidic conditions (pH 5-7) to avoid base-catalyzed ester cleavage .
- Low-temperature reactions : Perform reactions at 0–5°C to slow hydrolysis kinetics while enabling desired transformations.
Data Analysis & Experimental Design
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Protocol :
- Accelerated degradation : Expose samples to 40°C/75% RH for 1–3 months, analyze via HPLC for ester hydrolysis products (e.g., free carboxylic acid).
- Light sensitivity : Use amber vials and monitor UV-vis absorption changes (λmax ~270 nm for cyano/chloroaromatics) .
- Data interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard lab conditions (25°C).
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
